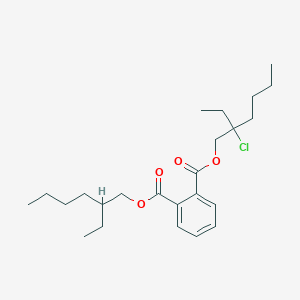
2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate is an organic compound that belongs to the class of phthalates. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a diester of phthalic acid and is characterized by its colorless, oily liquid appearance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar esterification process. The reaction is conducted in large reactors where phthalic anhydride and 2-ethylhexanol are mixed with the acid catalyst. The mixture is heated to facilitate the reaction, and the product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the manufacturing of various consumer products, including medical devices, food packaging, and children’s toys
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. It is known to act as an endocrine disruptor, interfering with the normal functioning of hormone systems. This compound can bind to hormone receptors, altering their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar chemical structure and properties.
Diisononyl phthalate (DINP): Used as a plasticizer in various applications.
Di-2-propyl heptyl phthalate (DPHP): Another phthalate used in the production of flexible plastics.
Diisodecyl phthalate (DIDP): Commonly used in the manufacturing of plastic products.
Uniqueness
2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate is unique due to its specific chemical structure, which includes a chlorine atom and two ethylhexyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications where other phthalates may not be as effective .
Propiedades
Número CAS |
63071-96-5 |
|---|---|
Fórmula molecular |
C24H37ClO4 |
Peso molecular |
425.0 g/mol |
Nombre IUPAC |
2-O-(2-chloro-2-ethylhexyl) 1-O-(2-ethylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H37ClO4/c1-5-9-13-19(7-3)17-28-22(26)20-14-11-12-15-21(20)23(27)29-18-24(25,8-4)16-10-6-2/h11-12,14-15,19H,5-10,13,16-18H2,1-4H3 |
Clave InChI |
QFIFUHNLWNDFSX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)(CCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















